The Chemical Landscape of Fabiatrin: A Technical Guide
The Chemical Landscape of Fabiatrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabiatrin, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Fabiatrin, alongside available physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this document compiles representative methodologies for the isolation, characterization, and biological evaluation of similar flavonoid glycosides. Furthermore, it explores the potential signaling pathways that Fabiatrin may modulate based on the known activities of structurally related compounds.
Chemical Structure and Identification
Fabiatrin is chemically known as 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one. Its chemical structure consists of a coumarin aglycone (scopoletin) linked to a disaccharide moiety.
Table 1: Chemical Identifiers for Fabiatrin
| Identifier | Value |
| IUPAC Name | 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
| Molecular Formula | C₂₁H₂₆O₁₃ |
| Molecular Weight | 486.4 g/mol |
| CAS Number | 18309-73-4 |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--O)O)O)O)O">C@@HO |
Physicochemical Properties
Quantitative data for Fabiatrin is limited. The following table summarizes available information from chemical databases and suppliers.
Table 2: Physicochemical Data for Fabiatrin
| Property | Value | Source |
| Molecular Weight | 486.43 g/mol | United States Biological[1] |
| Purity | ≥98% | United States Biological[1] |
| Physical Description | Powder | BioCrick[2] |
| Solubility | N/A | BioCrick[2] |
| Storage Temperature | 4°C | United States Biological[1] |
Experimental Protocols
Isolation and Purification from Fabiana imbricata
Fabiana imbricata is a known plant source of Fabiatrin[2][3][4][5]. A general protocol for the extraction and isolation of flavonoid glycosides from plant material is as follows:
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Extraction:
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Air-dried and powdered aerial parts of Fabiana imbricata are extracted with methanol or a methanol/water mixture at room temperature.
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The extraction is typically repeated multiple times to ensure exhaustive extraction.
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The combined extracts are then concentrated under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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Fabiatrin, being a polar glycoside, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).
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Chromatographic Purification:
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The Fabiatrin-containing fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Fabiatrin.
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Structural Elucidation
The structure of Fabiatrin can be confirmed using one- and two-dimensional NMR techniques.
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¹H-NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons of the coumarin ring, a methoxy group singlet, and several signals in the sugar region.
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¹³C-NMR: Shows the number of unique carbon atoms. Expected signals would include those for the coumarin backbone and the two sugar moieties.
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2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity between the coumarin aglycone and the sugar units, as well as the linkage between the two sugars.
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Fabiatrin.
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High-Resolution MS (HR-MS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
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Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. For a glycoside like Fabiatrin, characteristic losses of the sugar moieties would be expected, helping to confirm the nature and sequence of the sugars.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of Fabiatrin are limited, as a flavonoid glycoside, it is predicted to possess antioxidant and anti-inflammatory properties. The following sections outline the potential mechanisms of action based on related compounds.
Antioxidant Activity
Flavonoids are known to exert antioxidant effects through various mechanisms, including free radical scavenging and metal chelation. The potential antioxidant activity of Fabiatrin can be assessed using the following assays:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Another common assay to evaluate free radical scavenging capacity.
Anti-inflammatory Activity and Potential Signaling Pathways
Flavonoids have been shown to modulate key inflammatory signaling pathways. It is plausible that Fabiatrin could exert anti-inflammatory effects by targeting the NF-κB and MAPK pathways.
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2 and iNOS. Flavonoids can inhibit this pathway at multiple levels.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Many flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.
Conclusion
Fabiatrin presents an interesting chemical scaffold with potential biological activities. This guide has summarized the current knowledge of its chemical structure and properties. While specific experimental data for Fabiatrin remains limited, the provided representative protocols and hypothesized signaling pathways offer a foundational framework for future research. Further investigation is warranted to fully elucidate the synthesis, bioactivity, and therapeutic potential of this natural compound.
References
- 1. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic constituents of the Chilean herbal tea Fabiana imbricata R. et P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabiana imbricata Ruiz et Pav. (Solanaceae), a review of an important Patagonian medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fraunhofer.cl [fraunhofer.cl]
